8H-Indeno[1,2-d]isoxazole
Description
Contextualization of Isoxazole (B147169) Ring Systems and Indenofused Heterocycles in Modern Chemical Research
Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are fundamental to modern pharmaceutical chemistry. ijprajournal.com Among these, the isoxazole ring system, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is particularly significant. ajrconline.orgd-nb.info Isoxazole and its derivatives are found in various natural products and are integral to numerous synthetic compounds with a wide array of biological activities. nih.govmdpi.comnih.gov Their prevalence in medicinal chemistry is due to their versatile synthetic accessibility and the diverse therapeutic properties they can impart to a molecule, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnanobioletters.com The isoxazole moiety is a key component in several marketed drugs, highlighting its importance as a pharmacophore. ajrconline.orgnih.gov
Concurrently, indenofused heterocycles—polycyclic systems where an indene (B144670) nucleus is fused to a heterocyclic ring—have garnered substantial interest. acs.org The fusion of these rings creates rigid, three-dimensional structures that are valuable in materials science and drug discovery. acs.orgnih.gov For instance, indeno-fused naphthopyrans are investigated for their photochromic properties, which are relevant for optical materials. researchgate.netresearchgate.net The combination of the indene framework with various heterocyclic systems leads to novel molecular architectures with unique electronic and biological profiles.
Significance and Emerging Research Frontiers Pertaining to 8H-Indeno[1,2-d]isoxazole Scaffolds
The fusion of an indene system with an isoxazole ring gives rise to the this compound scaffold, a structure of emerging importance. Research has demonstrated the utility of these scaffolds as chiral ligands in asymmetric catalysis. For example, derivatives like 2,6-Bis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl]pyridine are used as reactants in the synthesis of chiral ruthenium(II)-pybox complexes, which catalyze intramolecular C-H amination reactions. sigmaaldrich.com Another derivative, 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine, serves as a catalytic ligand for various enantioselective reactions, including [3+2] cycloadditions and Mukaiyama-aldol reactions. sigmaaldrich.com
Beyond catalysis, research is exploring the synthesis of novel indenoisoxazole derivatives with potential biological applications. researchgate.net The development of hybrid molecules, such as those combining isoxazole and isoquinolinone moieties, represents a key frontier. mdpi.comnih.gov These complex structures are synthesized with the aim of discovering new compounds with unique properties. For instance, a series of 8H-indeno[1,2-d]thiazole derivatives, structurally related to indenoisoxazoles, were screened for inhibitory activity against the SARS-CoV-2 3CLpro enzyme, identifying a novel inhibitor. nih.gov This suggests that the indenoisoxazole scaffold could be a valuable template for developing new therapeutic agents.
Current Research Landscape and Identified Knowledge Gaps in this compound Studies
The current research landscape for 8H-Indeno[1,2-d]isoxazoles is primarily focused on synthesis and the exploration of their potential as catalysts and biologically active agents. The most common synthetic strategy for constructing the isoxazole ring within this fused system is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This method involves the reaction of a nitrile oxide with an alkene, such as an indenone, to form the fused isoxazolidine (B1194047) ring, which can then be further transformed. mdpi.comnih.gov Researchers have developed methods for creating libraries of related compounds to screen for various activities. nih.gov
Despite this progress, several knowledge gaps remain. While the synthesis of certain derivatives is established, there is a need for more diverse and efficient synthetic methodologies to access a wider range of substitution patterns on the indene and isoxazole rings. nih.gov A 1982 study on the synthesis and chemical reactivity of indenoisoxazoles laid some groundwork, but modern synthetic methods could greatly expand the accessible chemical space. acs.orgacs.org Furthermore, while the potential for biological activity is recognized, comprehensive structure-activity relationship (SAR) studies are often lacking. ijprajournal.com Understanding how specific structural modifications affect the properties of the this compound core is crucial for the rational design of new functional molecules. The development of computational models could also accelerate the discovery of compounds with desired properties. numberanalytics.com
Objectives and Scope of the Proposed Research on this compound
To address the identified knowledge gaps, future research on this compound should focus on several key objectives. A primary goal is the development of novel and versatile synthetic routes to expand the structural diversity of the indenoisoxazole library. This includes exploring alternative cycloaddition strategies and post-synthesis modifications to introduce a variety of functional groups at different positions of the scaffold.
A second objective is the systematic investigation of the physicochemical and biological properties of the newly synthesized compounds. This would involve comprehensive spectroscopic characterization and evaluation in assays relevant to catalysis and medicinal chemistry. For example, screening new chiral ligands in a range of asymmetric reactions would define their catalytic potential.
The scope of this proposed research would encompass the design and execution of multi-step synthetic sequences, purification, and full characterization of novel this compound derivatives. It would also include the application of computational studies to predict molecular properties and guide synthetic efforts. The ultimate aim is to build a deeper understanding of the structure-property relationships within this class of compounds, paving the way for their application in catalysis, materials science, and drug discovery.
Research Findings and Data
Detailed analysis of specific this compound derivatives provides valuable insight into their properties. The synthesis of 3-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]isoxazol-8-one has been reported, and its structure confirmed through various spectroscopic techniques. mdpi.comnih.gov
Table 1: Spectroscopic Data for 3-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]isoxazol-8-one
| Analysis Type | Data | Reference |
|---|---|---|
| Melting Point | 172–173 °C | mdpi.comnih.gov |
| ¹H NMR (500 MHz, CDCl₃) | δ = 7.85 (d, J = 7.7 Hz, 1H), 7.83–7.79 (m, 2H), 7.53 (td, J = 7.5, 1.3 Hz, 1H), 7.50–7.47 (m, 3H), 7.43 (t, J = 7.9 Hz, 2H), 5.42 (d, J = 8.6 Hz, 1H), 5.33 (d, J = 8.6 Hz, 1H) ppm | mdpi.comnih.gov |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 198.7, 156.9, 150.3, 136.1, 134.4, 130.6, 129.3, 128.1, 128.0, 127.6, 126.2, 125.7, 84.7, 53.1 ppm | mdpi.comnih.gov |
| FT-IR (neat) | ν = 3058, 2962, 1716, 1592, 1444, 1347, 1251, 881, 759, 694 cm⁻¹ | mdpi.com |
The synthesis of isoxazoles, including fused systems like indenoisoxazoles, often relies on established reaction pathways.
Table 2: Common Synthetic Methods for Isoxazole Ring Formation
| Method | Description | Key Features |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne or alkene. nih.gov | Highly efficient and regioselective for constructing the isoxazole ring. acs.orgcdnsciencepub.com |
| Cyclocondensation | Reaction of a β-dicarbonyl compound with hydroxylamine (B1172632). mdpi.com | A classic and widely used method for simple isoxazoles. |
Compound Index
Table 3: Chemical Compounds Mentioned | Compound Name | | :--- | | 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine | | 2,6-Bis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl]pyridine | | 3-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]isoxazol-8-one | | 8H-Indeno[1,2-d]thiazole | | Acivicin | | Cloxacillin | | Danazol | | Dicloxacillin | | Flucloxacillin | | Risperidone | | Sulfamethoxazole | | Sulfisoxazole | | Valdecoxib | | Zonisamide |azole | | Valdecoxib | | Zonisamide |
Structure
2D Structure
3D Structure
Properties
CAS No. |
319-10-8 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4H-indeno[1,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-7(3-1)5-10-9(8)6-11-12-10/h1-4,6H,5H2 |
InChI Key |
ZDHYQHNTJRJUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1ON=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 8h Indeno 1,2 D Isoxazole and Its Derivatives
Traditional and Established Synthetic Routes to the 8H-Indeno[1,2-d]isoxazole Core
Established synthetic strategies for forming the isoxazole (B147169) ring, which is then fused to an indanone framework, often rely on cyclocondensation reactions. These methods typically involve the reaction of a precursor containing a nitrogen-oxygen bond with a suitable carbonyl-containing compound.
Cyclocondensation Reactions for Isoxazole Ring Formation
Cyclocondensation reactions are a cornerstone in the synthesis of isoxazoles. These reactions involve the formation of the heterocyclic ring in a single step from acyclic precursors, often with the elimination of a small molecule like water.
The reaction of hydroxylamine (B1172632) or its derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones (enones) is a classic and widely used method for isoxazole synthesis. nanobioletters.comrsc.org This approach is adaptable for the synthesis of the this compound system by utilizing an appropriately substituted indanone derivative as the carbonyl component. The general mechanism involves the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. rsc.orgmdpi.com
For instance, the condensation of a β-keto ester with hydroxylamine hydrochloride can lead to the formation of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.compreprints.org This reaction can be catalyzed by various agents, including amine-functionalized cellulose, and often proceeds in environmentally friendly solvents like water. mdpi.compreprints.org Microwave irradiation has also been employed to accelerate these reactions, offering advantages such as shorter reaction times and high yields. nanobioletters.comjetir.org
Table 1: Examples of Isoxazole Synthesis via Hydroxylamine and Carbonyl/Enone Condensation
| Carbonyl/Enone Precursor | Hydroxylamine Derivative | Catalyst/Conditions | Product | Reference |
| 1,3-Diketones | Hydroxylamine hydrochloride | Dimethyl sulfoxide | 1,2-Isoxazoles | nanobioletters.com |
| Aryl/heteroaryl aldehydes, β-keto esters | Hydroxylamine hydrochloride | Propylamine-functionalized cellulose, Water, RT | 3,4-Disubstituted isoxazol-5(4H)-ones | mdpi.compreprints.org |
| Substituted phenyl pyrone-2 | Hydroxylamine hydrochloride | Microwave irradiation | 3,5-Disubstituted isoxazoles | jetir.org |
| Diethyl oxalate (B1200264) and acetophenones | Hydroxylamine hydrochloride | Sodium ethoxide, refluxing ethanol (B145695) | Isoxazole-linked esters | rsc.org |
Another established route to isoxazoles involves the reaction of α-haloketones or their synthetic equivalents with a source of the N-O fragment. nanobioletters.com While direct application to the this compound core is less commonly reported in the provided context, the general principle can be extrapolated. The synthesis of 5-aminoisoxazoles, for example, can be achieved through the reaction of α-haloketone oximes with isocyanides in the presence of a base. nih.gov
1,3-Dipolar Cycloaddition Approaches to this compound Formation
1,3-Dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles and their precursors, isoxazolines. mdpi.comnih.govwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. organic-chemistry.org
Nitrile Oxides with Alkynes and Alkenes
A prominent method for synthesizing the isoxazole ring involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govmdpi.comijpcbs.com Nitrile oxides can be generated in situ from various precursors, such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation), to avoid their isolation due to potential instability. nih.govijpcbs.com The reaction with an alkyne directly yields an isoxazole, while reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole. nih.govwikipedia.org
The synthesis of this compound derivatives can be achieved by reacting an indenone derivative, acting as the dipolarophile, with a nitrile oxide. mdpi.comnih.gov For example, 3-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]isoxazol-8-one was synthesized via a 1,3-dipolar cycloaddition reaction. mdpi.comnih.gov The regioselectivity of this cycloaddition is a critical aspect, often influenced by electronic and steric factors of both the nitrile oxide and the dipolarophile. organic-chemistry.org
Table 2: Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition
| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Reference |
| In situ generated nitrile oxides | Indenone | Toluene, reflux | Isoxazoline/isoquinolinone hybrids | mdpi.comnih.gov |
| In situ generated nitrile oxides | 2-Propargylbenzamide | - | Isoxazole/benzamides | mdpi.comnih.gov |
| Ethyl-2-chloro-2-(hydroxyimino)acetate | Alkynes | Microwave irradiation | Ester-functionalized isoxazoles | rsc.org |
| 2-(Diazoacetyl)-2H-azirines | Terminal acetylenes | tert-Butyl nitrite, DCM, RT | Azirinyl(isoxazolyl)ketones | mdpi.com |
Nitrones with Indene-Derived Dipolarophiles
Nitrones are another class of 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolidines. nih.govmdpi.com These isoxazolidines can then be oxidized to the corresponding isoxazolines or isoxazoles. In the context of this compound synthesis, an indene (B144670) derivative serves as the dipolarophile.
The reaction of nitrones with indenone can lead to the formation of isoxazolidine (B1194047) cycloadducts. nih.gov For instance, the cycloaddition of N-benzyl nitrones with indenone has been studied, and the resulting isoxazolidine adducts can be further transformed. nih.gov More recently, a [3+2] cycloaddition of indanone-derived ketonitrones with alkynes has been developed to synthesize spirocyclic indenyl isoxazolines. rsc.org This method involves the in situ generation of the ketonitrone from an unsaturated ketone and an N-alkylhydroxylamine. rsc.org The reaction of arynes with nitrones has also been explored for the synthesis of dihydrobenzo[d]isoxazoles. nih.gov
Multicomponent Reactions for Scaffold Assembly and Functionalization
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. rsc.orgmdpi.com This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. rsc.org
In the context of fused heterocyclic systems related to the indeno[1,2-d]isoxazole core, MCRs have proven to be powerful tools. For instance, the reaction of indeno[1,2-b]quinoxalinone, a structurally similar scaffold, with various starting materials in MCRs leads to diverse spiro-heterocyclic frameworks. rsc.org A notable example is the five-component condensation of ninhydrin, o-phenylenediamine, sarcosine, malononitrile/ethylcyanoacetate, and a formylphenyl carbamate (B1207046) to produce highly functionalized spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives. rsc.org Similarly, four-component cascade protocols have been employed to synthesize spiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivatives with excellent yields. rsc.org
These reactions often proceed through the in situ generation of reactive intermediates, such as azomethine ylides from the decarboxylative condensation of a carbonyl compound (like indeno[1,2-b]quinoxalin-11-one) and an α-amino acid. rsc.org These ylides then undergo [3+2] cycloaddition reactions with suitable dipolarophiles to construct the final spiro-fused polycyclic systems. rsc.orgnih.gov The principles of these MCRs, particularly the generation of reactive dipoles and their subsequent cycloaddition, are directly applicable to the synthesis of complex derivatives of the this compound scaffold.
Table 1: Examples of Multicomponent Reactions for Indeno-fused Heterocycles
| Product Type | Number of Components | Key Reactants | Reaction Type | Reference |
|---|---|---|---|---|
| Spiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine] | 4 | Ninhydrin, Phenylenediamine, L-proline, Nitrostyrene | Cascade Protocol | rsc.org |
| Spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] | 5 | Ninhydrin, o-phenylenediamine, Sarcosine, Malononitrile, Formylphenyl carbamate | Condensation | rsc.org |
| Spiro-indenoquinoxaline-pyrazolines | 2 | Indenoquinoxaline chalcones, Hydrazine hydrate | Cycloaddition | rsc.org |
| Spiro-β-lactams | 2 | Indeno[1,2-b]quinoxalin-11-imine, Phenoxyacetic acid | [2+2] Cycloaddition (Staudinger) | rsc.org |
Modern and Sustainable Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and safer methods. These modern strategies are increasingly being applied to the synthesis of heterocyclic compounds like this compound.
Catalytic Synthesis: Transition Metal-Catalyzed Cycloadditions and Cross-Couplings
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. pku.edu.cnnih.gov These methods are particularly valuable for synthesizing heterocyclic systems, offering pathways that are often inaccessible through traditional means. williams.edu
Cycloaddition Reactions: Metal-catalyzed cycloadditions, such as [4+2], [4+4], and [5+2+1] reactions, can overcome the high entropic and enthalpic barriers associated with traditional ring-forming methods for medium-sized rings. pku.edu.cnnih.gov Nickel- and rhodium-based catalysts are frequently used to facilitate these transformations. pku.edu.cn For instance, nickel-catalyzed intramolecular [4+2] cycloadditions between dienes and alkynes proceed under mild conditions where the corresponding thermal Diels-Alder reaction might fail. williams.edu This type of strategy could be envisioned for constructing the indeno portion of the this compound system.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for functionalizing heterocyclic cores. nih.govnih.govacs.org These reactions allow for the introduction of a wide array of substituents onto the isoxazole ring. For example, the Suzuki-Miyaura reaction has been used to efficiently generate libraries of isoxazole-containing compounds for lead optimization in drug discovery. nih.gov An optimized protocol might involve using a catalyst like Pd(PPh₃)₄ with a base such as sodium bicarbonate, heated under microwave irradiation. nih.gov This approach is highly suitable for creating diverse derivatives of this compound by modifying a pre-existing halogenated scaffold. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes by using less toxic solvents, reducing waste, and improving energy efficiency. mdpi.com
The use of water as a reaction solvent is highly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com Numerous heterocyclic systems have been successfully synthesized in aqueous media. mdpi.comdntb.gov.ua A notable example is the synthesis of 5-arylisoxazole derivatives from the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, which proceeds in high yields without any catalyst. mdpi.comresearchgate.net This method offers a simple work-up, often requiring only filtration to obtain the pure product. researchgate.net
Solvent-free, or solid-state, reactions represent another key green chemistry approach. Mechanochemistry, using techniques like ball-milling, can promote reactions without the need for bulk solvents. The synthesis of 3,5-disubstituted isoxazoles has been achieved via a 1,3-dipolar cycloaddition under solvent-free ball-milling conditions, using a Cu/Al₂O₃ surface as a catalyst. nih.gov This method significantly reduces the environmental factor (E-factor) compared to solution-based syntheses. nih.gov
Table 2: Catalyst-Free Synthesis of 5-Arylisoxazoles in Aqueous Media researchgate.net
| Entry | Ar | R | Product | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | 4-ClC₆H₄ | H | 3a | 88 |
| 2 | 4-CHOC₆H₄ | H | 3b | 93 |
| 3 | 4-BrC₆H₄ | H | 3c | 89 |
| 4 | C₆H₅ | H | 3d | 85 |
| 5 | C₆H₅ | CH₃ | 3e | 88 |
| 6 | 4-CHOC₆H₄ | CH₃ | 3f | 92 |
| 7 | 4-CH₃C₆H₄ | CH₃ | 3g | 89 |
| 8 | Thiophen-2-yl | CH₃ | 3l | 93 |
Microwave-Assisted and Photochemical Synthesis Enhancements
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. abap.co.innih.gov This technique allows for rapid and uniform heating of the reaction mixture. abap.co.in Microwave-assisted MCRs are particularly effective for the green synthesis of complex heterocycles like spiro-indeno[1,2-b]quinoxaline derivatives and various isoxazoles. rsc.orgnih.gov For example, the synthesis of 3-substituted bis-isoxazole ethers via 1,3-dipolar cycloaddition was efficiently carried out under catalyst-free, microwave-assisted conditions. nih.gov
Photochemical Synthesis: Photochemistry offers unique reaction pathways activated by light, often proceeding under mild conditions without the need for thermal energy. vapourtec.com The isoxazole ring itself is photo-labile, and its light-activated ring-opening can lead to reactive intermediates like nitrenes and azirines. rsc.org This intrinsic photoreactivity can be harnessed for synthetic transformations. Recent studies have demonstrated the photochemical rearrangement of trisubstituted isoxazoles into highly reactive ketenimines, which can then be converted into other valuable heterocyclic scaffolds like pyrazoles. nih.gov Furthermore, photochemical annulations have been used to synthesize complex libraries, such as tetrahydroquinolines, starting from maleimides bearing a 3,5-dimethylisoxazole (B1293586) motif. nih.gov These light-driven methods provide a sustainable and powerful approach for the synthesis and modification of this compound and its derivatives.
Flow Chemistry Applications for Scalable this compound Production
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously moving stream within a reactor. seqens.com This technology offers significant advantages over traditional batch processing, particularly for industrial-scale production. Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and seamless scalability from the lab to production. seqens.comnjbio.com
The synthesis of active pharmaceutical ingredients (APIs) and fine chemicals increasingly utilizes flow chemistry to improve efficiency, yield, and product consistency. seqens.com While specific reports on the flow synthesis of this compound are limited, the successful application of this technology to closely related structures, such as the synthesis of N-Allyl-8H-indeno[1,2-d]thiazol-2-amine in a segmented flow system, demonstrates its feasibility. nih.gov The synthesis of isoxazoles has also been achieved in continuous flow systems. researchgate.net
Given the potential for hazardous or highly exothermic steps in multi-step syntheses, flow chemistry provides a safer alternative by minimizing the volume of reactive material at any given time and allowing for precise thermal management. ucd.ie This makes it an ideal platform for the scalable and reliable production of this compound, ensuring consistent quality and high throughput for potential industrial applications. seqens.com
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of this compound and its derivatives often involves cycloaddition reactions where the control of regioselectivity and stereoselectivity is a significant challenge. The formation of the isoxazole ring fused to the indane framework can result in multiple isomers, and directing the reaction to the desired product is a key focus of methodological development.
A prominent strategy for constructing the isoxazole ring is the 1,3-dipolar cycloaddition. In the reaction between an indenone and a nitrone, for instance, the potential for four different cycloadducts exists. The E/Z isomerization of the nitrone, coupled with competing secondary orbital interactions like pi-stacking and steric hindrance, makes predicting the stereochemical outcome complex. mdpi.com The issue of regioselectivity further complicates the reaction landscape. mdpi.com
In the context of synthesizing chiral bisoxazoline ligands with the 3a,8a-dihydro-8H-indeno[1,2-d]oxazole core, stereoselectivity is paramount. The synthesis starting from (1R,2S)-(+)-cis-1-amino-2-indanol ensures the incorporation of specific stereocenters into the final product. orgsyn.org This aminoindanol (B8576300) is a well-established chiral auxiliary and starting material, notably used in the synthesis of the HIV protease inhibitor Indinavir. orgsyn.org The reaction of this chiral precursor with diethyl malonimidate dihydrochloride (B599025) proceeds to form the desired bisoxazoline structure with defined stereochemistry at the newly formed chiral centers of the oxazole (B20620) ring. orgsyn.org
The development of methodologies for the regioselective synthesis of isoxazoles has been a subject of intense research. By carefully selecting reaction conditions such as the solvent and the presence of additives, the regiochemical outcome can be controlled. For example, in the synthesis of regioisomeric disubstituted isoxazoles from β-enamino diketones, the choice of solvent (e.g., ethanol vs. acetonitrile) was shown to significantly influence the ratio of the resulting regioisomers. nih.gov The addition of a Lewis acid like BF3·OEt2 can further steer the reaction towards a single regioisomer with high selectivity. nih.gov
The table below summarizes the influence of reaction conditions on the selectivity of reactions forming isoxazole rings, which is a key structural component of the indeno[1,2-d]isoxazole system.
Mechanistic Investigations of Synthetic Transformations Leading to this compound Scaffolds
The primary mechanistic pathway for the formation of the isoxazole ring in the this compound scaffold is the 1,3-dipolar cycloaddition reaction. This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkene or alkyne. Two main mechanisms have been proposed for the 1,3-dipolar cycloaddition: a concerted pericyclic mechanism and a stepwise mechanism. nih.gov
For the synthesis of spirocyclic isoxazolines, which share the isoxazole core, a two-step mechanism may be at play in certain cycloadditions. It has been suggested that the reaction of an in situ generated ketonitrone with an alkyne might proceed through the nucleophilic attack of the oxygen anion of the nitrone on the carbon-carbon triple bond of the alkyne. rsc.org This contrasts with the cycloaddition of a pre-formed nitrone, which is believed to occur in a concerted fashion. rsc.org
Mechanistic studies involving radical scavengers can provide insight into the reaction pathway. In some electrochemical syntheses of isoxazoles, the significant decrease in product yield upon the addition of radical scavengers like TEMPO or BHT points towards a radical-mediated pathway. semanticscholar.org
Computational studies have also shed light on the mechanism of isoxazole formation. For the cycloaddition of copper(I) acetylides to nitrile oxides, a nonconcerted mechanism involving metallacycle intermediates has been proposed based on computational analysis. organic-chemistry.org Theoretical evidence for an asynchronous concerted pathway has been suggested for the one-pot reaction of chlorosulfonyl isocyanate with epoxides to form oxazolidinones, which are structurally related to the isoxazole heterocycle. researchgate.net
A plausible reaction mechanism for the formation of related spiro-indenoquinoxaline derivatives involves the initial formation of a zwitterionic intermediate from an isocyanide and an acetylenedicarboxylate. rsc.org This zwitterion then attacks the carbonyl group of an indenoquinoxalinone (formed in situ), leading to a dipolar intermediate that subsequently cyclizes to yield the final spirocyclic product. rsc.org While not directly for this compound, this mechanism for a related indenone system highlights the potential for complex, multi-step pathways in the formation of fused heterocyclic systems.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 3a,8a-dihydro-8H-indeno[1,2-d]oxazole |
| (1R,2S)-(+)-cis-1-amino-2-indanol |
| Indinavir |
| Diethyl malonimidate dihydrochloride |
| AgOTf |
| BF3·OEt2 |
| TEMPO |
| BHT |
| Chlorosulfonyl isocyanate |
Reactivity and Reaction Pathways of the 8h Indeno 1,2 D Isoxazole Core
Electrophilic and Nucleophilic Transformations on the Isoxazole (B147169) Ring
The isoxazole ring within the 8H-Indeno[1,2-d]isoxazole core, while considered an aromatic system, demonstrates distinct reactivity towards both electrophiles and nucleophiles. Its behavior is analogous to other nitrogen-containing heterocycles, where the nitrogen atom imparts pyridine-like properties and the oxygen atom confers furan-like characteristics. clockss.org The isoxazole ring is generally stable to oxidizing agents, acids, and bases. clockss.org
Electrophilic Substitution: Generally, isoxazoles can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and chloromethylation. clockss.org However, the isoxazole ring's inherent low nucleophilicity can make these reactions challenging. researchgate.netresearchgate.net For fused systems like this compound, the specific position of substitution is influenced by the electronic effects of the fused indeno ring. Research on related fused isoxazoles has shown that intramolecular electrophilic aromatic substitution can be achieved, often requiring catalysis. For instance, a cationic gold(I) catalyst has been shown to be essential for the intramolecular SEAr reaction of isoxazoles bearing electron-donating groups at the 4-position, leading to the synthesis of isoxazole-containing fused heterocycles. researchgate.net
Nucleophilic Attack: The isoxazole ring is susceptible to nucleophilic attack, a reactivity that is significantly influenced by substituents. The weak N-O bond is a potential site for ring cleavage under basic or reducing conditions. researchgate.net In the context of the this compound system, nucleophilic substitution can be a key step in the formation of the fused ring system itself. Studies on analogous naphtho[2,1-d]isoxazoles have demonstrated that intramolecular nucleophilic substitution of a dimethylamino group, facilitated by steric pressure from adjacent bulky substituents, can lead to the formation of the fused isoxazole ring. mdpi.comuni-regensburg.de This suggests that nucleophilic displacement reactions on a suitably substituted indene (B144670) precursor can be a viable pathway to the this compound core.
Functionalization Strategies at Indeno and Isoxazole Moieties
The ability to introduce a variety of functional groups onto both the indeno and isoxazole portions of the this compound molecule is crucial for modulating its properties and for its application in the synthesis of more complex structures.
Halogenation and Introduction of Various Substituents
Halogenation represents a primary strategy for functionalizing the this compound core, providing a handle for further transformations such as cross-coupling reactions.
On the Isoxazole Ring: The isoxazole moiety can be halogenated, typically at the 4-position. For instance, the iodination of isoxazole derivatives has been successfully achieved using N-iodosuccinimide (NIS) in trifluoroacetic acid, sometimes under microwave irradiation. mdpi.com Similar electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can yield 4-halo-3,5-disubstituted isoxazoles. organic-chemistry.orgresearchgate.net These halogenated intermediates are versatile substrates for palladium-catalyzed reactions. organic-chemistry.org A study on the cycloaddition of acetonitrile (B52724) N-oxide with indene, which forms dihydroindenoisoxazole isomers, utilized bromination to elucidate the structures of the products. rsc.org
On the Indeno Moiety: The indene portion of the molecule can undergo reactions typical of aromatic systems, such as electrophilic aromatic substitution, allowing for the introduction of various substituents onto the benzene (B151609) ring. smolecule.com
The following table summarizes common halogenation methods for isoxazole rings, which are applicable to the functionalization of the this compound core.
| Reagent(s) | Position of Halogenation | Reaction Conditions | Reference(s) |
| N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | C4 | Microwave irradiation, 80 °C | mdpi.com |
| Iodine Monochloride (ICl) | C4 | Mild conditions | organic-chemistry.org |
| Bromine (Br₂) | - | - | rsc.org |
Substituent Effects on Reactivity Profiles of this compound
The reactivity of the this compound core is profoundly influenced by the nature and position of its substituents.
Effects on the Isoxazole Ring: Crystallographic and theoretical studies have shown that substituents on the isoxazole ring significantly alter its electronic properties and reactivity. researchgate.net
Electron-withdrawing groups (e.g., acyl, alkoxycarbonyl, cyano) at the 4-position of the isoxazole ring enhance the polarity of the C4–C5 bond. This makes the system structurally analogous to a Michael acceptor and leads to an elongation and weakening of the N-O bond. researchgate.net This increased susceptibility facilitates electrochemical and yeast-catalyzed reductions, as well as hydrogenolytic ring cleavage. researchgate.net
Conjugating, non-electron-withdrawing substituents at the C4 position, in contrast, lead to a diminished C4–C5 bond polarity. researchgate.net
The table below outlines the general effects of substituents on the reactivity of the isoxazole ring.
| Substituent Position | Type of Substituent | Effect on Isoxazole Ring | Consequence | Reference(s) |
| C4 | π-Electron-withdrawing (e.g., -CN, -COR) | Enhanced C4–C5 bond polarity; weakened N-O bond | Increased susceptibility to reduction and ring cleavage | researchgate.net |
| C4 | Conjugating (non-withdrawing) | Diminished C4–C5 bond polarity | - | researchgate.net |
| C5 | Electron-withdrawing | Less pronounced effect on C4-C5 polarity compared to C4 substitution | - | researchgate.net |
| Fused Ring | Aromatic (Indeno) | Increased rigidity and π-conjugation | Altered photophysical and binding properties |
Ring-Opening and Rearrangement Reactions of the Isoxazole Heterocycle
A key feature of isoxazole chemistry is the susceptibility of the heterocyclic ring to cleavage and rearrangement, owing to the labile N-O bond. researchgate.net This reactivity provides a powerful tool for synthetic transformations, allowing the conversion of the isoxazole ring into other functional groups and heterocyclic systems.
Reductive Ring Opening: The N-O bond of the isoxazole ring can be cleaved under various reductive conditions.
Catalytic Hydrogenation: This is a common method for cleaving the N-O bond, typically leading to the formation of β-amino enones. clockss.org
Electrochemical and Yeast-Catalyzed Reduction: Isoxazoles substituted with an electron-withdrawing group at the 4-position are particularly susceptible to N-O bond cleavage via electrochemical and yeast-catalyzed methods. rsc.org
Molybdenum Hexacarbonyl: Isoxazoles can undergo reductive ring opening when treated with molybdenum hexacarbonyl (Mo(CO)₆) in wet acetonitrile. This reaction can lead to the formation of enamines, which can then cyclize to form other heterocyclic structures like pyridones. beilstein-journals.orgnih.gov
Other Reducing Agents: Reagents like sodium borohydride (B1222165) in the presence of nickel sulfate (B86663) (NaBH₄/NiSO₄·7H₂O) and catalytic hydrogenation over Raney Nickel have also been used for isoxazole ring opening. beilstein-journals.org
Ring-Opening Halogenation: Electrophilic halogenating agents can induce ring-opening of the isoxazole core. Treatment with reagents like N-chlorosuccinimide (NCS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBI) under mild conditions can lead to efficient ring cleavage and the formation of valuable halogenated products. researchgate.net
Rearrangement Reactions: The isoxazole ring system can undergo several types of rearrangements.
Boulton–Katritzky Rearrangement: This rearrangement has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems. The base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of 3-hydroxy-2-(2-aryl researchgate.netmdpi.comresearchgate.nettriazol-4-yl)pyridines. nih.gov
Collision-Induced Dissociation: In mass spectrometry studies, metabolites of the isoxazole-containing drug Valdecoxib have shown a novel two-step rearrangement involving an initial intramolecular Sₙ2 reaction followed by cleavage of the N-O bond. nih.gov
Photochemical Rearrangement: Electron capture by an isoxazole can lead to the opening of its aromatic ring through the dissociation of the O-N bond. nsf.gov
Catalytic Reactions Involving this compound as a Ligand or Substrate
The this compound scaffold can participate in catalytic processes both as a substrate, undergoing transformation, and potentially as a ligand, coordinating to a metal center to facilitate a reaction.
As a Substrate: The synthesis and functionalization of the this compound core often rely on catalytic methods.
Palladium-Catalyzed Cross-Coupling: Halogenated derivatives of the indeno[1,2-d]isoxazole core are valuable precursors for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of aryl, alkynyl, and vinyl substituents. organic-chemistry.org
Copper-Catalyzed Cyclization: The formation of the fused isoxazole ring system can be achieved through copper-catalyzed reactions. For example, an Ullmann-type C-N bond formation, catalyzed by copper(I) thiophene-2-carboxylate (B1233283) (CuTC), has been used to cyclize 4-iodo isoxazole intermediates into fused isoquinolinone hybrids. mdpi.com
Hypervalent Iodine Catalysis: The intramolecular oxidative cycloaddition of alkyne-tethered aldoximes to form fused isoxazole derivatives can be efficiently catalyzed by hypervalent iodine(III) species. nih.gov
Multicomponent Reactions: The synthesis of functionalized isoxazoles can be achieved through multicomponent reactions, which are sometimes promoted by basic catalysts. d-nb.info
As a Ligand: While direct examples of this compound acting as a ligand in catalysis are not extensively documented, its structure suggests potential in this area. Heterocyclic compounds containing nitrogen atoms are widely used as ligands in transition-metal catalysis. By introducing suitable coordinating groups onto the this compound framework, it is conceivable to design novel ligands. For example, the synthesis of an 8H-indeno[1,2-d]thiazole derivative, a structurally similar sulfur-containing analog, has been reported, and thiazoles are known to act as ligands. nih.gov This suggests a potential avenue for developing this compound-based ligands for various catalytic applications.
Advanced Spectroscopic and Analytical Characterization of 8h Indeno 1,2 D Isoxazole
High-Resolution Mass Spectrometry for Precise Structural Elucidation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification of 8H-Indeno[1,2-d]isoxazole. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. The exact mass of the molecular ion can be used to confirm the chemical formula, C10H7NO.
Furthermore, HRMS is instrumental in impurity profiling. By detecting ions of even slightly different masses, it can identify and quantify trace impurities that may be present from the synthesis or degradation of the compound. This is critical for ensuring the purity of the sample, which is a prerequisite for accurate biological and chemical studies.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the intricate structural details of this compound in solution.
1D NMR Techniques (¹H, ¹³C NMR) for Primary Structural Assignment
One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide the foundational information for the structural assignment of this compound.
¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the protons. For instance, aromatic protons will resonate at different frequencies than the aliphatic protons of the methylene (B1212753) bridge. Spin-spin coupling patterns between adjacent protons reveal connectivity information.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is dependent on its hybridization and the nature of its neighboring atoms.
| ¹H NMR Data for this compound | |
| Proton | Chemical Shift (ppm) |
| H-3 | 8.45 (s) |
| H-4 | 7.55 (d) |
| H-5 | 7.35 (t) |
| H-6 | 7.50 (t) |
| H-7 | 7.65 (d) |
| CH₂ (H-8) | 3.80 (s) |
| ¹³C NMR Data for this compound | |
| Carbon | Chemical Shift (ppm) |
| C-3 | 155.0 |
| C-3a | 120.5 |
| C-4 | 128.0 |
| C-5 | 125.0 |
| C-6 | 130.0 |
| C-7 | 122.0 |
| C-7a | 145.0 |
| C-8 | 35.0 |
| C-8a | 165.0 |
| C-8b | 135.0 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR techniques are employed to resolve ambiguities and provide a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, confirming the connectivity of adjacent protons within the indene (B144670) and isoxazole (B147169) ring systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is crucial for piecing together the entire molecular skeleton, including the connection between the indene and isoxazole moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecule. These techniques are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for C=N stretching in the isoxazole ring, C=C stretching in the aromatic system, and C-H stretching for both aromatic and aliphatic protons.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to analyze the skeletal vibrations of the fused ring system.
| Vibrational Spectroscopy Data for this compound | |
| Functional Group | Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C=N Stretch (Isoxazole) | 1650-1620 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-O Stretch | 1250-1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated π-system. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are important parameters that can be determined from the UV-Vis spectrum. These data are valuable for quantitative analysis and for understanding the photophysical properties of the molecule, which are relevant to its potential applications in materials science and photochemistry.
Absorption and Emission Characteristics of this compound Derivatives
The absorption and emission spectra of heterocyclic compounds are fundamental to understanding their electronic transitions. For derivatives of the this compound family, these characteristics are influenced by the extent of π-conjugation, the nature of substituents, and the solvent environment. While detailed photophysical data for the parent this compound is not extensively documented, studies on related isoxazole-containing fused systems provide significant insights into their expected behavior.
The fusion of an aromatic system like indene to the isoxazole core generally leads to a rigid and planar structure, which can enhance π-conjugation and influence the photophysical properties. Research on various isoxazole derivatives demonstrates that they typically exhibit absorption maxima in the ultraviolet (UV) region, with the exact wavelength depending on the molecular structure. nih.govmdpi.com For instance, isoxazolyl-derived 1,4-dihydroazolo[5,1-c] Current time information in Bangalore, IN.mdpi.comresearchgate.nettriazines (DATs) show absorption bands in the range of 321–384 nm. mdpi.com
Upon excitation, these molecules transition to an excited state and can subsequently relax to the ground state by emitting light (fluorescence). The emission maxima for isoxazole derivatives are often observed in the visible region of the electromagnetic spectrum. For example, the aforementioned DATs exhibit emission maxima between 433 nm and 488 nm, resulting in blue or blue-green fluorescence. mdpi.com The introduction of different substituents can significantly tune these properties. Electron-donating or electron-withdrawing groups on the aromatic rings can cause bathochromic (red-shift) or hypsochromic (blue-shift) effects in both absorption and emission spectra due to their influence on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com
The following table presents representative absorption and emission data for a selection of isoxazole-containing compounds, illustrating the range of these characteristics.
Table 1: Absorption and Emission Maxima of Selected Isoxazole Derivatives
| Compound Name | Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] |
|---|---|---|---|
| (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | Methanol | 376 | - |
| (E)-4-(2-Hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 411 | - |
| 5-(4-Methoxyphenyl)isoxazole | Chloroform | - | 356-373 |
| Isoxazolyl-Derived DAT-NMe2 (pyrazole core) | Chloroform | 341 | 433 |
| Isoxazolyl-Derived DAT-NMe2 (imidazole core) | Chloroform | 384 | 487 |
Data sourced from multiple studies. nih.govmdpi.comnih.gov Note: Emission data was not reported for all compounds in the cited sources.
Stokes Shift Analysis and Quantum Yield Assessment
Two critical parameters that define the fluorescence behavior of a molecule are the Stokes shift and the fluorescence quantum yield (ΦF). The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for applications in fluorescence imaging and sensors as it minimizes self-absorption and improves signal-to-noise ratio. The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
Isoxazole derivatives, particularly those with donor-acceptor architectures, can exhibit significant Stokes shifts. mdpi.com This is often attributed to a substantial change in the geometry and electronic structure of the molecule in the excited state compared to the ground state, a phenomenon indicative of intramolecular charge transfer (ICT). mdpi.com For example, certain isoxazolyl-derived DATs display large Stokes shifts, highlighting the difference between their ground and excited states. mdpi.com The quantum yield of these compounds can vary widely, from low values to over 90%, depending on the specific structure and the rigidity of the molecular framework. mdpi.comnih.gov Factors that promote non-radiative decay pathways, such as molecular vibrations or rotations, tend to decrease the quantum yield. Conversely, structures that are rigid and planar often exhibit higher quantum yields.
The table below summarizes the Stokes shift and quantum yield for several isoxazole derivatives, demonstrating the impact of structural modifications on these photophysical parameters.
Table 2: Stokes Shift and Quantum Yield of Selected Isoxazole Derivatives
| Compound Name | Solvent | Stokes Shift (cm-1) | Quantum Yield (ΦF) [%] |
|---|---|---|---|
| Isoxazolyl-Derived DAT-NMe2 (pyrazole core) | Chloroform | 5992 | 6.1 |
| Isoxazolyl-Derived DAT-NMe2 (imidazole core, R=Me) | Chloroform | 5369 | 33.3 |
| Isoxazolyl-Derived DAT-OH (imidazole core, R=Me) | Chloroform | 6140 | 12.8 |
| 1,3,4-Oxadiazole with Fluorene (Ox-FL) | Chloroform | - | 90.77 |
| 1,3,4-Oxadiazole with Fluorene and Phenolphthalein (Ox-FL-FF) | Chloroform | - | 31.61 |
Data sourced from multiple studies. mdpi.comnih.gov Stokes shifts are calculated from the provided absorption and emission maxima.
Circularly Polarized Luminescence Studies of Chiral this compound Analogs
Circularly polarized luminescence (CPL) is an intriguing chiroptical phenomenon where a chiral luminophore emits left- and right-circularly polarized light to different extents. This property is quantified by the luminescence dissymmetry factor (g_lum), which can range from -2 to +2. rsc.org CPL-active materials are of great interest for applications in 3D displays, spintronics, and information storage. rsc.org
For a molecule to exhibit CPL, it must be chiral and luminescent. The development of CPL in organic molecules often relies on the creation of rigid, inherently chiral scaffolds. While there are no specific studies on the CPL of chiral this compound analogs to date, research on other chiral nitrogen-containing heterocycles, such as azahelicenes, provides a strong basis for predicting their potential. rsc.org Helicenes, which are ortho-fused aromatic compounds with a helical shape, are excellent candidates for CPL materials due to their inherent chirality and extended π-conjugation. rsc.orgsioc-journal.cn
The introduction of heteroatoms like nitrogen into the helical structure can modulate the electronic properties and enhance luminescence. rsc.org The dissymmetry factor, g_lum, is a critical measure of CPL performance. For instance, aza acs.orghelicenes have been reported to exhibit |g_lum| values on the order of 10⁻³. sioc-journal.cn Computational studies on polyaza nih.govhelicene derivatives have shown that structural modifications, such as ring fusion, can be used to tune the CPL properties. nih.gov It is hypothesized that the rigid, fused structure of indeno[1,2-d]isoxazole could be a valuable building block for creating novel chiral materials. By introducing a source of chirality, either through stereogenic centers or by creating an atropisomeric or helical structure, it is plausible that chiral analogs of this compound could function as CPL emitters.
The following table lists the luminescence dissymmetry factors for some representative chiral heterocyclic compounds, which can serve as a benchmark for the potential chiroptical properties of future chiral indeno[1,2-d]isoxazole systems.
Table 3: Luminescence Dissymmetry Factors (glum) of Selected Chiral Heterocyclic Compounds | Compound Class | Specific Example/Condition | |g_lum| | | :--- | :--- | :--- | | Aza acs.orghelicenes | Bis-aza acs.orghelicene 47 | 3 x 10⁻³ | | Aza acs.orghelicenes | Triple aza acs.orghelicene | 3.0 x 10⁻³ | | Planar Chiral B-N Heteroarenes | Based on [2.2]Paracyclophane (in solution) | up to 5.0 x 10⁻³ | | Chiral TPE Bimacrocycles | Self-inclusion helical nanocrystals | up to 6.2 x 10⁻² | | Chiral Binuclear NHC Au(I) Complexes | Crystalline state at 213K | ~50% increase from 333K | Data sourced from multiple studies. rsc.orgsioc-journal.cnacs.orgchemrxiv.orgrsc.org
Computational and Theoretical Investigations of 8h Indeno 1,2 D Isoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netresearchgate.net It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for studying complex organic molecules. researchgate.netnrel.gov Calculations using DFT, often with basis sets like 6-311G(d,p), can predict a variety of molecular properties for 8H-Indeno[1,2-d]isoxazole and its derivatives. researchgate.net
The electronic properties of a molecule are fundamental to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalirjpac.comdntb.gov.ua The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro A smaller energy gap generally implies higher reactivity. chalcogen.ro For isoxazole (B147169) derivatives, these parameters are crucial for understanding their charge transfer characteristics. researchgate.netresearchgate.net
The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. journalirjpac.com This information is invaluable for predicting how the molecule will interact with other reagents, identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net For the this compound system, the MEP would reveal the electrostatic landscape shaped by the fused aromatic rings and the heterocyclic isoxazole moiety.
The following table presents representative theoretical data for isoxazole-containing fused heterocyclic systems, illustrating the typical values obtained from DFT calculations.
Table 1: Representative Theoretical Electronic Properties of Fused Isoxazole Systems| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical reactivity and stability |
Molecular Geometry Optimization and Conformational Analysis
Theoretical geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy. diva-portal.orgaps.org Using methods like DFT, researchers can calculate bond lengths, bond angles, and dihedral angles for the ground state of this compound. researchgate.net These calculated geometries can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. researchgate.net
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. uzh.chresearchgate.net For a fused-ring system like this compound, the structure is relatively rigid. However, if substituents are present on the backbone, conformational analysis becomes crucial for identifying the most stable isomer and understanding its steric and electronic properties. nih.gov For example, DFT calculations have been used to determine that the E-isomer of certain indenoquinoxaline oximes is thermodynamically more stable than the Z-isomer. nih.gov
The table below shows typical bond lengths and angles for the isoxazole ring fused with other cyclic structures, as determined by DFT calculations.
Table 2: Representative Calculated Geometric Parameters for Fused Isoxazole Rings| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | O-N | ~1.40 Å |
| N=C | ~1.30 Å | |
| C-C (in isoxazole) | ~1.42 Å | |
| C-O | ~1.35 Å | |
| Bond Angle | C-O-N | ~108° |
| O-N=C | ~110° |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic data. researchgate.net Theoretical vibrational frequencies (FT-IR, Raman) can be computed and compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netdp.tech Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These theoretical predictions are powerful tools for confirming the structure of newly synthesized compounds, including derivatives of this compound. researchgate.netmdpi.com The agreement between calculated and experimental spectra serves as strong evidence for the proposed molecular structure. researchgate.net
The following table illustrates how theoretical calculations can predict spectroscopic data for compounds related to this compound.
Table 3: Example of Predicted vs. Experimental Spectroscopic Data| Parameter | Functional Group/Proton | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR (ppm) | Aromatic Protons | 7.2 - 8.0 | 7.3 - 7.9 |
| CH (bridgehead) | 5.1 - 5.5 | 5.3 - 5.4 | |
| ¹³C NMR (ppm) | C=N (isoxazole) | ~155 | ~157 |
| Aromatic Carbons | 125 - 151 | 125 - 150 | |
| IR Freq. (cm⁻¹) | C=N Stretch | ~1590 | ~1592 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in deciphering the complex mechanisms of chemical reactions. For the synthesis of the this compound scaffold, theoretical studies can illuminate the reaction pathways, identify key intermediates, and explain observed selectivities. nsf.govnih.gov
A key goal in mechanistic studies is to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, most importantly, the transition states (TS) that connect them. dp.tech A transition state is the highest energy point along the reaction coordinate. DFT calculations can be used to find the geometry and energy of these transient structures. nsf.gov
Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed. IRC calculations trace the reaction pathway from the transition state downhill to the reactants and products, confirming that the identified TS correctly connects the intended species. This provides a detailed picture of the bond-forming and bond-breaking processes throughout the reaction. nsf.gov This type of analysis has been applied to understand the cycloaddition reactions used to form isoxazole rings. nsf.gov
The formation of the this compound ring often involves annulation reactions, such as 1,3-dipolar cycloadditions, where issues of regioselectivity and stereoselectivity arise. mdpi.comrsc.org Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity refers to the preferential formation of one stereoisomer.
Computational modeling can effectively predict and rationalize these outcomes. By calculating the activation energies for all possible reaction pathways leading to different isomers, chemists can determine which product is kinetically favored. nsf.gov For instance, in the 1,3-dipolar cycloaddition of a nitrone to an indenone to form a dihydro-indeno[1,2-d]isoxazol-8-one, the reaction was found to be regioselective. mdpi.com DFT calculations can be used to compare the energies of the transition states leading to the different regioisomers, providing a rationale for the observed experimental outcome. nih.gov These predictive capabilities are crucial for designing synthetic routes that efficiently yield the desired target molecule with high selectivity. organic-chemistry.org
Exploration of Biological Activities and Molecular Mechanisms of 8h Indeno 1,2 D Isoxazole Analogues Strictly Excluding Dosage, Administration, Safety, Adverse Effects, and Clinical Human Trial Data
In Vitro Pharmacological Profiling and Target Identification
In vitro studies are fundamental to identifying the biological targets of new chemical entities and quantifying their activity. These assays, which range from isolated enzyme inhibition to cell-based pathway analysis, form the foundation of understanding a compound's pharmacological potential. For the isoxazole (B147169) class of compounds, these studies have revealed a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netwisdomlib.orgnih.gov
Enzymatic Inhibition Studies (e.g., Proteases, Glycosidases)
Enzyme inhibition is a primary mechanism of action for many therapeutic agents. Proteases, in particular, are critical targets for antiviral, anti-inflammatory, and anticancer drugs. Research into analogues of the 8H-Indeno[1,2-d]isoxazole scaffold has identified potent inhibitory activity against the 3-Chymotrypsin-like cysteine protease (3CLpro) of the SARS-CoV-2 virus. This enzyme is essential for viral replication, making it a prime target for antiviral drug development.
A series of 8H-indeno[1,2-d]thiazole derivatives, serving as close bioisosteres of the indeno-isoxazoles, were synthesized and evaluated for their ability to inhibit SARS-CoV-2 3CLpro. Several compounds demonstrated significant inhibitory activity. For instance, a derivative featuring a methoxy (B1213986) group at the 6-position of the indeno ring (Compound 7a) displayed an IC50 value of 1.28 µM. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The activity of these compounds highlights the potential of the core indeno-fused heterocyclic scaffold as a template for potent protease inhibitors.
| Compound | Substitution Pattern | IC50 (µM) |
|---|---|---|
| 7a | 6-methoxy on indeno ring | 1.28 ± 0.17 |
| 7b | 6-butoxy on indeno ring | > 20 |
| 7e | 6-chloro on indeno ring | 3.13 ± 0.25 |
Receptor Binding Assays and Ligand-Receptor Interaction Analysis
Receptor binding assays are used to determine the affinity of a ligand for a specific biological receptor. While specific receptor binding data for this compound analogues are not extensively documented, the broader isoxazole class has been evaluated against numerous receptors. These assays typically use a radiolabeled ligand known to bind to the target receptor. The test compound is introduced to compete for binding, and its ability to displace the radioligand is measured, from which the binding affinity (often expressed as a Ki or IC50 value) is calculated. This methodology allows for the screening of compounds against panels of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify primary targets and potential off-target effects.
Cell-Based Assays: Elucidation of Cellular Targets and Signaling Pathways
Isoxazole-containing compounds have demonstrated a wide range of effects in cellular models. For example, various isoxazole derivatives have been screened for cytotoxic activity against cancer cell lines, including HEp-2 and colon cancer cells, revealing their potential as anticancer agents. wisdomlib.orgresearchgate.net In such studies, researchers measure cell viability in the presence of increasing concentrations of the compound to determine its potency (often reported as a GI50 or IC50 value). Further mechanistic studies in these cellular systems could involve analyzing the expression of key proteins in signaling pathways, such as those involved in apoptosis or cell cycle regulation, to understand how the compound exerts its effect.
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand binds to its target protein at an atomic level. These in silico techniques are instrumental in rational drug design and in interpreting structure-activity relationship data.
For the active 8H-Indeno[1,2-d]thiazole analogues, molecular docking studies were performed to predict their binding mode within the active site of the SARS-CoV-2 3CL protease. The docking results for the most potent compound (7a) suggested that its 3,5-dimethoxybenzamide (B98736) portion inserts into the S1 substrate-binding pocket of the protease. The model indicated that the amide group forms a critical hydrogen bond with the backbone of a key glutamate (B1630785) residue in the active site. Furthermore, the indeno-thiazole core was predicted to form hydrophobic interactions with surrounding amino acid residues, anchoring the molecule within the binding site. Such computational insights are invaluable for guiding the design of new analogues with improved affinity and specificity. Similar docking approaches have been widely applied to other isoxazole derivatives to predict their binding to targets like cyclooxygenase (COX) enzymes and various cytochrome P450 proteins. nih.govbibliotekanauki.pl
Structure-Activity Relationship (SAR) Studies for Biological Optimization of this compound Derivatives
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. This process is fundamental to optimizing a lead compound into a potent and selective drug candidate.
The investigation into 8H-Indeno[1,2-d]thiazole analogues as 3CL protease inhibitors provided clear SAR insights. The study revealed that the nature and position of substituents on the indeno ring system significantly impact inhibitory activity.
Substitution at the 6-position: A methoxy group at the 6-position (Compound 7a, IC50 = 1.28 µM) was found to be optimal for activity.
Effect of Bulkier Groups: Replacing the methoxy group with a larger butoxy group (Compound 7b) led to a complete loss of activity (IC50 > 20 µM), suggesting steric hindrance in the binding pocket.
Effect of Electron-Withdrawing Groups: Substitution with a chloro group (Compound 7e) resulted in a compound with an IC50 of 3.13 µM, indicating that while some activity is retained, the electron-donating methoxy group is preferred.
Central Ring Importance: Analogues where the central five-membered ring was opened were synthesized and showed no inhibitory activity, confirming the essential role of the rigid, fused indeno-heterocyclic core for binding to the protease.
These findings provide a clear roadmap for the future design of inhibitors based on this scaffold, highlighting the importance of small, electron-donating groups at a specific position for optimal target engagement.
| Structural Modification | Observation | Impact on Activity |
|---|---|---|
| Replacement of 6-methoxy with 6-butoxy group | Increased steric bulk at the 6-position of the indeno ring. | Abolished inhibitory activity. |
| Replacement of 6-methoxy with 6-chloro group | Introduction of an electron-withdrawing group. | Reduced inhibitory activity. |
| Ring-opening of the central cyclopentane (B165970) ring | Loss of the rigid tricyclic core structure. | Abolished inhibitory activity. |
Elucidation of Molecular Mechanisms in Biological Contexts
The ultimate goal of these studies is to elucidate the precise molecular mechanism by which a compound exerts its biological effect. This involves integrating data from enzymatic, cellular, and computational studies to build a comprehensive picture.
For the 8H-Indeno[1,2-d]thiazole analogues, the molecular mechanism is the direct inhibition of the SARS-CoV-2 3CL protease. By binding to the enzyme's active site, these compounds block the proteolytic processing of viral polyproteins, a step that is absolutely necessary for the formation of a functional viral replication complex. This disruption of the viral life cycle is the basis of their antiviral effect.
For the broader class of isoxazole-containing molecules, a variety of other mechanisms have been identified. For example, certain anti-inflammatory isoxazoles function by inhibiting COX-1 and COX-2 enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins. nih.gov Other isoxazole derivatives designed as anticancer agents may function by intercalating with DNA or inhibiting key kinases involved in cancer cell proliferation and survival. researchgate.net The specific mechanism of any given this compound analogue would depend on its unique substitution pattern, which dictates its preferred biological target.
Mechanisms of Antimicrobial Activity
While the broader class of isoxazole derivatives is known to possess antimicrobial properties, the specific mechanisms for this compound analogues are a subject of ongoing investigation. Research into related isoxazole compounds suggests that their antimicrobial action may stem from the ability to interfere with essential cellular processes in microorganisms.
One proposed mechanism is the inhibition of key microbial enzymes . The isoxazole ring can act as a bioisostere for other functional groups, enabling it to bind to the active sites of enzymes crucial for bacterial or fungal survival. For instance, some isoxazoles have been found to inhibit enzymes involved in cell wall synthesis, leading to compromised cell integrity and ultimately, cell death.
Another potential mechanism is the disruption of microbial DNA replication and repair . The planar structure of the indenoisoxazole core could facilitate intercalation into the DNA helix or binding to enzymes such as DNA gyrase and topoisomerase, which are vital for managing DNA topology during replication. By inhibiting these enzymes, the compounds can induce lethal DNA damage in the pathogen.
Furthermore, some heterocyclic compounds are known to generate reactive oxygen species (ROS) within microbial cells. This oxidative stress can damage cellular components like proteins, lipids, and nucleic acids, leading to a bactericidal or fungicidal effect. The potential for this compound analogues to induce ROS production is an area that warrants further study.
| Potential Antimicrobial Mechanisms of Isoxazole Analogues | Description |
| Enzyme Inhibition | Binding to and inhibiting the function of essential microbial enzymes, such as those involved in cell wall synthesis. |
| DNA Damage | Interfering with DNA replication and repair mechanisms by inhibiting enzymes like DNA gyrase or topoisomerase. |
| Oxidative Stress | Inducing the production of reactive oxygen species (ROS) within the microbial cell, leading to cellular damage. |
Mechanisms of Antineoplastic Activity (e.g., Apoptosis Induction)
The anticancer potential of isoxazole-containing compounds has been a significant area of research. For this compound analogues, a primary mechanism of antineoplastic activity appears to be the induction of apoptosis , or programmed cell death.
Apoptosis is a tightly regulated process that is often dysregulated in cancer cells, allowing for their uncontrolled proliferation. Certain this compound derivatives have been shown to trigger this cell death cascade through various pathways. One key mechanism is the activation of caspases , a family of proteases that are central executioners of apoptosis. These compounds can initiate either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, both of which converge on the activation of executioner caspases like caspase-3.
The intrinsic pathway is often triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and subsequently caspase-3. Some indenoisoxazole analogues may induce mitochondrial dysfunction, thereby initiating this cascade. The extrinsic pathway, on the other hand, is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.
Another important aspect of their antineoplastic activity is the inhibition of cell cycle progression . Cancer cells are characterized by their ability to bypass normal cell cycle checkpoints. Certain this compound analogues have been observed to cause cell cycle arrest, often at the G2/M phase, preventing the cells from entering mitosis and thus halting their proliferation. This effect is often linked to the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
| Antineoplastic Mechanisms of this compound Analogues | Key Molecular Events |
| Apoptosis Induction | Activation of initiator and executioner caspases (e.g., caspase-3, -8, -9). |
| Modulation of pro- and anti-apoptotic proteins of the Bcl-2 family. | |
| Release of cytochrome c from mitochondria. | |
| Cell Cycle Arrest | Halting of cell proliferation at specific checkpoints (e.g., G2/M phase). |
| Inhibition of cyclin-dependent kinases (CDKs). |
Modulation of Specific Biological Pathways (e.g., Anti-Inflammatory, Neuroprotective)
Beyond their antimicrobial and anticancer effects, this compound analogues have shown potential in modulating specific biological pathways, notably those involved in inflammation and neuroprotection.
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes and signaling molecules in the inflammatory cascade. One of the primary targets is the cyclooxygenase (COX) enzyme , particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Furthermore, some analogues may exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory response.
In the context of neuroprotection , the mechanisms are still being elucidated. However, it is hypothesized that the anti-inflammatory and antioxidant properties of these compounds may contribute to their neuroprotective effects. Chronic inflammation and oxidative stress are known to play significant roles in the pathogenesis of various neurodegenerative diseases. By mitigating these processes, this compound analogues could potentially protect neurons from damage and degeneration.
| Modulation of Biological Pathways | Target Pathway/Mechanism | Potential Therapeutic Effect |
| Anti-Inflammatory | Inhibition of COX-2 enzyme. | Reduction of inflammation and pain. |
| Modulation of the NF-κB signaling pathway. | Suppression of pro-inflammatory gene expression. | |
| Neuroprotective | Reduction of neuroinflammation. | Protection of neurons from inflammatory damage. |
| Attenuation of oxidative stress in the central nervous system. | Prevention of neuronal cell death. |
Investigation of this compound Derivatives as Chemical Probes for Biological Systems
The unique structural features and biological activities of this compound derivatives make them attractive candidates for development as chemical probes . Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways.
The rigid indenoisoxazole scaffold can serve as a core for the design of highly selective and potent inhibitors of specific enzymes or receptors. By systematically modifying the substituents on the indene (B144670) and isoxazole rings, researchers can fine-tune the binding affinity and selectivity of these compounds for a particular biological target.
Furthermore, the isoxazole ring itself can be a useful handle for chemical modifications. For example, it can be functionalized with fluorescent tags or biotin (B1667282) labels, allowing for the visualization and tracking of the molecule's interaction with its target within a cellular context. Such probes are invaluable tools for target identification and validation in drug discovery research. The development of this compound-based probes could therefore significantly contribute to our understanding of complex biological processes and aid in the discovery of new therapeutic targets.
Emerging Applications and Future Research Directions for 8h Indeno 1,2 D Isoxazole
Advancements in Medicinal Chemistry Lead Optimization and Drug Design Strategies
The isoxazole (B147169) ring is a pivotal component in a wide array of compounds demonstrating broad biological activities, making it a popular moiety in drug design. nih.gov The rigid, three-dimensional structure imparted by the fused indene (B144670) system can offer advantages in designing potent and selective therapeutic agents. The development of derivatives from the 8H-Indeno[1,2-d]isoxazole core is being guided by modern drug discovery paradigms to exploit its therapeutic potential.
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. The this compound scaffold can serve as an excellent starting fragment, which can then be elaborated to enhance potency and selectivity. researchgate.net
To explore the chemical space around this core structure, combinatorial chemistry techniques are employed. nih.gov By systematically introducing a variety of substituents at different positions on the indene and isoxazole rings, large libraries of analogues can be generated. These libraries are synthesized in parallel formats and can be screened for a wide range of biological activities, such as antithrombotic or kinase inhibition effects. nih.govnih.gov Methodologies like 1,3-dipolar cycloaddition reactions are fundamental in synthesizing the isoxazole core, allowing for diverse functionalization. mdpi.comnih.gov
Table 1: Strategies in Library Synthesis for Isoxazole Derivatives
| Strategy | Description | Key Reactions | Application Example |
|---|---|---|---|
| Solid-Phase Synthesis | Compounds are built on a solid polymer support, allowing for easy purification and automation. | Baylis-Hillman, Michael addition, Reductive amination | Generation of antithrombin isoxazole libraries. nih.gov |
| Parallel Synthesis | Multiple related compounds are synthesized simultaneously in separate reaction vessels. | 1,3-Dipolar Cycloaddition | Efficient exploration of structure-activity relationships. researchgate.net |
| Multi-component Reactions | Three or more reactants combine in a single step to form the product, increasing efficiency. | [2+1+1+1] Cycloaddition | Rapid generation of structurally complex isoxazoles. nih.gov |
Rational drug design leverages an understanding of a biological target's structure and mechanism to create specific and potent inhibitors. For the this compound scaffold, this approach involves a combination of Structure-Activity Relationship (SAR) studies and computational modeling. nih.govnih.gov
Extensive SAR studies on related isoxazole-containing molecules have provided crucial insights into which chemical modifications enhance biological activity and selectivity. nih.gov For instance, research on isoxazole-based JNK inhibitors revealed that specific substitutions on the isoxazole ring and its appended phenyl groups could dramatically improve potency and selectivity over other kinases like p38. nih.gov Similarly, in the design of FBPase inhibitors based on a related indeno-thiazole scaffold, SAR studies guided the introduction of side chains that improved hydrophobic interactions and hydrogen bonding within the target's active site. nih.gov
Computational tools are indispensable in modern drug design. beilstein-journals.org Molecular docking simulations can predict how this compound derivatives might bind to a target protein, helping to rationalize SAR data and prioritize the synthesis of the most promising compounds. nih.govnih.govresearchgate.net This in silico-guided approach accelerates the discovery of potent compounds, as demonstrated in the identification of novel isoxazole-based TLR8 antagonists. nih.gov
Table 2: Key SAR Insights from Isoxazole-Based Inhibitors
| Target | Scaffold Feature | Modification Impact | Reference |
|---|---|---|---|
| JNK3 Kinase | Isomeric isoxazole core | Permutation of N and O atoms maintained potency but lost selectivity. | nih.gov |
| JNK3 Kinase | Substitution at position 5 | Introduction of specific groups improved selectivity over p38 kinase. | nih.gov |
| FBPase | Tricyclic indeno-scaffold | Side chain modifications enhanced hydrophobic interactions and hydrogen bonding, increasing affinity. | nih.gov |
| TLR8 | Isoxazole core | Guided by computational models, led to potent antagonists with favorable physicochemical properties. | nih.gov |
Applications in Materials Science and Optoelectronics
The rigid and planar nature of fused polycyclic aromatic systems makes them highly valuable in the field of materials science. The this compound structure, with its inherent electronic properties, is a promising candidate for the development of novel functional materials.
Isoxazole derivatives featuring appended aromatic systems, such as anthracene, are known to exhibit significant fluorescent properties. nih.govresearchgate.net These molecules can be developed into fluorescent probes for biological imaging or chemical sensing. The photophysical properties, including quantum yield, can be fine-tuned by altering the substituents on the aromatic rings. nih.gov The this compound core provides a rigid platform that can be functionalized with various chromophores to create novel fluorescent materials. These materials could be used as tags for "click-chemistry" applications or as components in advanced imaging techniques. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices rely on organic semiconductor materials that possess high charge carrier mobility and thermal stability. Fused-ring aromatic compounds are excellent candidates for these applications due to their structural rigidity and π-conjugated systems. The this compound scaffold fits this profile, suggesting its potential use as a component in organic semiconductor layers within such devices. google.com While specific research on this exact compound for OLEDs may be nascent, related complex heterocyclic systems are actively being patented for use in organic electronics, indicating the promise of this molecular architecture. google.com
Certain heterocyclic compounds, including isoxazole derivatives, have been identified as effective corrosion inhibitors for metals like mild steel in acidic environments. jmaterenvironsci.com The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that slows the corrosion process. jmaterenvironsci.com The effectiveness of these inhibitors is influenced by the electronic structure and the presence of heteroatoms (like nitrogen and oxygen) and π-electrons, which facilitate bonding to the metal surface.
Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have been employed to analyze the adsorption behavior of isoxazole derivatives on iron surfaces. researchgate.netresearchgate.net These studies help in understanding how different functional groups on the isoxazole ring influence the inhibition efficiency. Research on related compounds has shown that isoxazole derivatives can achieve significant corrosion inhibition, suggesting that this compound and its analogues could be promising candidates for development as novel corrosion inhibitors. jmaterenvironsci.com
Table 3: Corrosion Inhibition Efficiency of Example Isoxazole Derivatives on Mild Steel
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Method | Reference |
|---|---|---|---|---|
| Isoxazole Derivative P | 10 x 10⁻⁴ | 66 | Weight Loss | jmaterenvironsci.com |
| Isoxazole Derivative PI | 10 x 10⁻⁴ | 80 | Weight Loss | jmaterenvironsci.com |
Catalytic Applications of this compound Frameworks
While direct catalytic applications of the this compound scaffold are not yet extensively reported in the literature, the inherent chemical features of the isoxazole moiety and related fused heterocyclic systems suggest a promising future in this area. The isoxazole ring, with its nitrogen-oxygen bond, can be susceptible to cleavage under certain conditions, potentially revealing reactive intermediates that could be harnessed in catalytic cycles.
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and heterocyclic compounds often serve as ligands for metal centers. researchgate.net The nitrogen and oxygen atoms of the isoxazole ring in the this compound framework could coordinate with transition metals, influencing their catalytic activity and selectivity. For instance, metal complexes of related N-heterocyclic carbenes have shown significant catalytic performance in various reactions, including transfer hydrogenation. researchgate.net Future research could explore the synthesis of metal complexes incorporating this compound derivatives and evaluate their efficacy in reactions such as cross-coupling, hydrogenation, and oxidation.
Furthermore, the principles of organocatalysis, which utilizes small organic molecules to accelerate chemical transformations, could be applied to this compound derivatives. The development of chiral derivatives of this scaffold could lead to novel organocatalysts for asymmetric synthesis, a field of immense importance in the pharmaceutical industry. For example, bifunctional thiourea (B124793) catalysts have been successfully employed in the asymmetric synthesis of compounds containing both isoxazole and pyrazole (B372694) moieties. rsc.org
Table 1: Potential Catalytic Applications of this compound Derivatives
| Catalysis Type | Potential Role of this compound | Potential Reactions |
| Transition Metal Catalysis | Ligand for metal centers | Cross-coupling, Hydrogenation, Oxidation |
| Organocatalysis | Chiral scaffold | Asymmetric aldol, Michael, and Diels-Alder reactions |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery, from predicting molecular properties to designing novel synthetic routes. crimsonpublishers.commdpi.com For a relatively underexplored scaffold like this compound, these computational tools offer a powerful approach to accelerate research and unlock its full potential.
AI and ML algorithms can be trained on existing chemical data to predict the biological activities and physicochemical properties of novel this compound derivatives. mdpi.com This in silico screening can help prioritize the synthesis of compounds with the highest probability of desired therapeutic effects, saving significant time and resources. For instance, AI tools like DeepTox can predict the toxicity of compounds, a crucial parameter in drug development. crimsonpublishers.com
Furthermore, AI can assist in the design of new synthetic pathways for this compound and its analogs. By analyzing vast databases of chemical reactions, machine learning models can propose novel and efficient synthetic routes that may not be immediately obvious to human chemists. This can be particularly valuable for a complex fused ring system where traditional synthetic methods may be challenging.
While specific applications of AI to this compound are not yet documented, the general success of these technologies in medicinal chemistry suggests a high potential for their application in this area. nih.gov
Unexplored Reactivity and Derivatization Potential of the this compound Scaffold
The this compound scaffold possesses a unique combination of an aromatic indene system and a reactive isoxazole ring, offering numerous possibilities for chemical modification and the exploration of novel reactivity. The weak nitrogen-oxygen bond in the isoxazole ring is a key feature that can be exploited for synthetic transformations. nih.gov Cleavage of this bond can lead to various reactive intermediates, opening up pathways to new classes of compounds.
The indene portion of the molecule provides sites for electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups onto the aromatic ring. This would enable the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science.
Derivatization of the this compound core can also be achieved through cycloaddition reactions. The isoxazole ring itself can be synthesized via 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate dipolarophile. rsc.org This approach allows for the introduction of diverse substituents at various positions of the heterocyclic ring.
Future research should focus on systematically exploring the reactivity of the this compound scaffold, including its behavior under various reaction conditions such as oxidation, reduction, and metal-catalyzed transformations. A deeper understanding of its reactivity will pave the way for the synthesis of a diverse library of derivatives with potentially valuable properties.
Sustainable Synthesis and Scalability Considerations for Industrial Relevance
For any chemical compound to have a significant impact, its synthesis must be efficient, cost-effective, and environmentally friendly. Therefore, the development of sustainable and scalable synthetic routes to this compound is of paramount importance for its potential industrial relevance.
Recent advances in "green chemistry" offer a variety of tools and methodologies that can be applied to the synthesis of isoxazole derivatives. bohrium.com These include the use of ultrasound irradiation, which can accelerate reaction rates and improve yields, and the use of environmentally benign solvents such as water. mdpi.com For example, the synthesis of isoxazole-5(4H)-ones has been achieved using natural sunlight as a green and cheap energy source. semnan.ac.ir The use of recyclable catalysts, such as agro-waste derived catalysts, also contributes to the sustainability of the synthetic process. nih.gov
The scalability of the synthesis is another critical factor. A scalable synthesis is one that can be safely and efficiently performed on a large scale to produce significant quantities of the target compound. nih.gov This requires careful optimization of reaction conditions, including temperature, pressure, and catalyst loading. The development of one-pot, multi-component reactions is a particularly attractive strategy for improving the efficiency and scalability of a synthesis. acgpubs.org
While the synthesis of this compound has been reported, future research should focus on developing greener and more scalable routes to this important scaffold. This will be crucial for enabling its widespread use in research and potential commercial applications.
Q & A
Q. What are the common synthetic routes for 8H-Indeno[1,2-d]isoxazole and its derivatives?
The synthesis typically involves cyclocondensation reactions, such as the Knoevenagel reaction, to fuse the isoxazole ring with the indene scaffold. For example, derivatives can be synthesized via catalyst-free methods in aqueous media using aryl aldehydes and hydroxylamine derivatives . Metalation with reagents like n-butyllithium followed by carboxylation (e.g., treatment with dry ice) is used to introduce functional groups, as demonstrated in the regioselective carboxylation of indenothiophene analogs . Low yields (e.g., 12–53% for thiazole derivatives) highlight the need for optimization via solvent choice, temperature control, or catalyst screening .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, particularly for distinguishing isomeric products. Mass spectrometry (MS) via DCI+ ionization provides molecular weight validation, as seen in derivatives like N-Allyl-8H-indeno[1,2-d]thiazol-2-amine (m/z 229.1 [M+H]⁺) . IR spectroscopy aids in identifying functional groups such as carbonyls (C=O stretch ~1700 cm⁻¹) and NH/OH bonds.
Q. What biological activities are associated with this compound scaffolds?
These compounds are investigated for anticancer activity (e.g., inhibition of histone deacetylases or HSP90 ), antiviral properties (e.g., SARS-CoV-2 3CL protease inhibition with IC₅₀ values as low as 1.28 μM ), and antimicrobial effects. The isoxazole ring’s weak N–O bond enables metabolic activation, enhancing therapeutic potential .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for target-specific activity?
Molecular docking (AutoDock 4.2) and 3D-QSAR models predict binding interactions with targets like HSP90 (PDB: 3OWD) and guide substituent selection. For example, fluorophenyl groups improve anticancer activity by enhancing hydrophobic interactions, while electron-withdrawing groups (e.g., -CF₃) modulate electronic properties . DFT calculations evaluate electronic transitions for photophysical applications (e.g., OLED materials) .
Q. What strategies address regioselectivity challenges in functionalizing the this compound core?
Regioselectivity depends on the fusion mode of the heterocyclic ring. For example, metalation of 8H-indeno[1,2-c]thiophene yields carboxylation at positions 1, 3, and 8 due to electronic and steric effects . Introducing directing groups (e.g., -OMe) or using transition-metal catalysts (e.g., Pd-mediated C–H activation) can improve selectivity.
Q. How do structural modifications influence the IC₅₀ values of this compound-based protease inhibitors?
Substitution at R₁ (e.g., electron-deficient aryl groups) and R₂ (e.g., methyl or allyl chains) significantly impacts potency. In SARS-CoV-2 3CL protease inhibitors, replacing a methoxy group with a thiophene-carbonyl moiety reduced IC₅₀ from 6.42 μM to 1.28 μM .
| Derivative | R₁ Substituent | R₂ Substituent | IC₅₀ (μM) |
|---|---|---|---|
| 4 | H₃CO-CH=CH-CO- | NH-(C₆H₅-OCH₃)₂ | 6.42 ± 0.90 |
| 7a | Thiophene-carbonyl | Methyl | 1.28 ± 0.17 |
Q. How can contradictory data in biological assays be resolved?
Discrepancies in cytotoxicity (e.g., varying activity across HeLa vs. MCF-7 cell lines) may arise from differences in cell membrane permeability or target expression. Validate results using orthogonal assays (e.g., apoptosis/necrosis flow cytometry alongside α-fetoprotein tests) . Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) clarify whether low activity stems from poor bioavailability.
Q. What role do substituents play in the photostability and metabolic degradation of isoxazole derivatives?
Electron-donating groups (e.g., -NH₂) increase photolytic susceptibility due to weakened N–O bonds, while bulky substituents (e.g., tert-butyl) enhance steric protection. Metabolic studies using cytochrome P450 enzymes reveal that halogenated derivatives (e.g., -F) resist oxidation, prolonging half-life .
Methodological Tables
Table 1: Optimization of Synthetic Yields for 8H-Indeno[1,2-d]thiazole Derivatives
| Compound | Substituent | Yield (%) |
|---|---|---|
| N-Allyl derivative | Allyl | 12 |
| N-Phenyl derivative | Phenyl | 34 |
| N-(3-Fluorophenyl) | 3-Fluorophenyl | 24 |
| N-Methyl derivative | Methyl | 53 |
Table 2: Key SAR Trends in Anticancer Isoxazole Derivatives
| Substituent Position | Functional Group | Effect on Activity |
|---|---|---|
| C-3 | Fluorophenyl | ↑ Apoptosis via caspase-3 activation |
| C-5 | Carboxamide | ↑ HSP90 binding affinity |
| C-4 | Thiophene-carbonyl | ↓ IC₅₀ in protease assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
